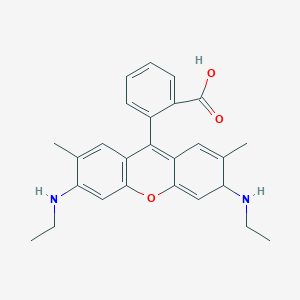
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is a chemical compound known for its role as a selective antagonist of sigma-1 receptors. Sigma receptors are a type of opioid receptor, and sigma-1 receptors play a significant role in stimulating dopamine release and modulating the actions of cocaine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide typically involves the reaction of 3,4-dichlorophenethylamine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction is followed by the addition of hydrobromic acid to form the dihydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study sigma receptor interactions.
Biology: Employed in research to understand the role of sigma-1 receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mécanisme D'action
The compound exerts its effects by selectively binding to sigma-1 receptors, thereby blocking their activity. This interaction inhibits the release of dopamine and modulates the actions of cocaine. The molecular targets include sigma-1 receptors and associated signaling pathways involved in neurotransmitter release and modulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine hydrochloride
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine sulfate
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine phosphate
Uniqueness
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is unique due to its high selectivity for sigma-1 receptors and its ability to modulate dopamine release. This makes it particularly valuable in research focused on neurological disorders and drug addiction .
Propriétés
Formule moléculaire |
C13H20Br2Cl2N2 |
|---|---|
Poids moléculaire |
435.0 g/mol |
Nom IUPAC |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C13H18Cl2N2.2BrH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H |
Clé InChI |
YCXNCAXCHNJZCS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Br.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


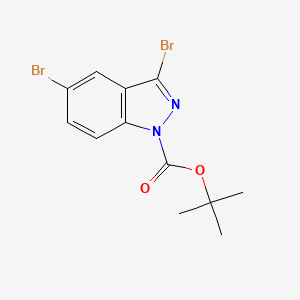


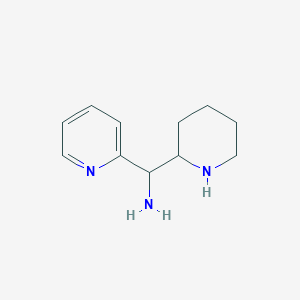
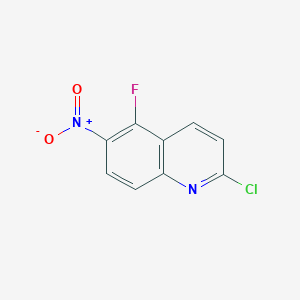
![4-Chloro-8-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B12974418.png)
![1-Thia-6-azaspiro[3.4]octane 1,1-dioxide](/img/structure/B12974429.png)

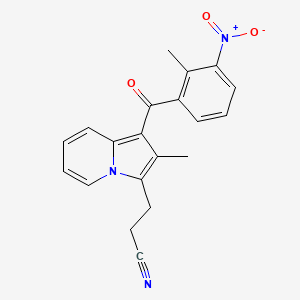

![(R)-5-Oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12974445.png)


